2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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Overview
Description
2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite, under mild conditions . The resulting benzimidazole derivative can then be further modified to introduce the piperidin-1-ylethyl group.
Chemical Reactions Analysis
2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential use as an antiviral and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
2-PHENYL-1-(2-PIPERIDINOETHYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific structural features and biological activities. Similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit a wide range of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are structurally related and have been studied for their pharmacological properties.
2-phenylbenzimidazoles: These compounds have similar structural elements and are known for their anticancer and antimicrobial activities.
Properties
Molecular Formula |
C22H24N4 |
---|---|
Molecular Weight |
344.5g/mol |
IUPAC Name |
2-phenyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H24N4/c1-3-9-18(10-4-1)21-17-26-20-12-6-5-11-19(20)23-22(26)25(21)16-15-24-13-7-2-8-14-24/h1,3-6,9-12,17H,2,7-8,13-16H2 |
InChI Key |
OCOYXPRIWSLHAL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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